molecular formula C9H7ClN4 B8346902 2-chloro-N-pyridin-4-ylpyrimidin-4-amine

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

Cat. No. B8346902
M. Wt: 206.63 g/mol
InChI Key: YEWRWAXDKOMBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-pyridin-4-ylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H7ClN4 and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H7ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h1-6H,(H,11,12,13,14)

InChI Key

YEWRWAXDKOMBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

diacetoxypalladium (0.035 g, 0.15 mmol) was added to a mixture of 2-chloropyrimidin-4-amine (0.250 g, 1.93 mmol), 4-iodopyridine (0.396 g, 1.93 mmol), cesium carbonate (0.755 g, 2.32 mmol) and (R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE (0.105 g, 0.19 mmol) in 1,4-dioxane (10 mL) and the reaction mixture stirred for 18 hours at 80 °C under nitrogen. EtOAc (50ml) was added to the reaction mixture and then the organics washed with water (3 x 50ml), brine (50ml) and then dried over MgSO4. The organics were then evaporated in vacuo to give the crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 2-chloro-N-(pyridin-4-yl)pyrimidin-4-amine (0.181 g, 45.3 %) as an orange solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00232 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00193 mol
Type
reactant
Reaction Step Three
Quantity
0.00193 mol
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reactant
Reaction Step Four
Quantity
0.00019 mol
Type
catalyst
Reaction Step Five
Quantity
0.00015 mol
Type
catalyst
Reaction Step Five

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